molecular formula C19H17I3N2O4 B3369115 Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- CAS No. 22708-43-6

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-

Cat. No.: B3369115
CAS No.: 22708-43-6
M. Wt: 718.1 g/mol
InChI Key: NBODXVLPLLJALV-UHFFFAOYSA-N
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Description

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound characterized by the presence of acetic acid and a substituted benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of iodine atoms can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. Following iodination, the compound undergoes acylation to introduce the acetamido group. The final step involves the formation of the amide bond between the acetic acid and the substituted benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can target the iodine atoms or the amide group, leading to deiodinated or reduced amide derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.

    Industry: The compound can be used in the development of novel materials with specific properties, such as enhanced radiopacity.

Mechanism of Action

The mechanism of action of acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- involves its interaction with biological molecules. The iodine atoms can enhance the compound’s ability to absorb X-rays, making it useful in imaging applications. Additionally, the acetamido and benzamide groups can interact with proteins and enzymes, potentially influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (p-(3-(N-methylacetamido)-2,4,6-triiodobenzamido)phenyl)-: Similar structure but with a methyl group instead of an ethyl group.

    Acetic acid, (p-(3-(N-propylacetamido)-2,4,6-triiodobenzamido)phenyl)-: Contains a propyl group instead of an ethyl group.

    Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-diiodobenzamido)phenyl)-: Similar but with one less iodine atom.

Uniqueness

The unique combination of the ethylacetamido group and three iodine atoms in acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)- provides distinct chemical properties, such as enhanced radiopacity and specific reactivity patterns, making it valuable for specialized applications in imaging and material science.

Properties

IUPAC Name

2-[4-[[3-[acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17I3N2O4/c1-3-24(10(2)25)18-14(21)9-13(20)16(17(18)22)19(28)23-12-6-4-11(5-7-12)8-15(26)27/h4-7,9H,3,8H2,1-2H3,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBODXVLPLLJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)C(=O)NC2=CC=C(C=C2)CC(=O)O)I)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17I3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177236
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22708-43-6
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022708436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(3-(N-ethylacetamido)-2,4,6-triiodobenzamido)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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